5-Bromo-2-hydroxybenzyl alcohol CAS number 2316-64-5 properties
5-Bromo-2-hydroxybenzyl alcohol CAS number 2316-64-5 properties
An In-depth Technical Guide to 5-Bromo-2-hydroxybenzyl alcohol (CAS: 2316-64-5)
Authored for Researchers, Scientists, and Drug Development Professionals
5-Bromo-2-hydroxybenzyl alcohol, also known as 5-Bromosalicyl alcohol or Bromosaligenin, is a halogenated aromatic alcohol with significant utility as a versatile building block in organic synthesis. Its bifunctional nature, possessing both a nucleophilic phenolic hydroxyl group and a reactive benzylic alcohol, makes it a valuable precursor for a range of heterocyclic and substituted aromatic compounds. This guide provides a comprehensive overview of its chemical and physical properties, established synthetic protocols, characteristic reactivity, spectroscopic profile, and applications, with a particular focus on its relevance in medicinal chemistry and drug development. Safety protocols and handling guidelines are also detailed to ensure its proper use in a laboratory setting.
Core Chemical Identity and Physical Properties
5-Bromo-2-hydroxybenzyl alcohol is a white to off-white crystalline solid at room temperature.[1][2] The presence of the bromine atom, the phenolic hydroxyl group, and the hydroxymethyl group on the benzene ring dictates its physical and chemical behavior, including its moderate polarity, solubility profile, and reactivity.[3]
Nomenclature and Structural Identifiers
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CAS Number : 2316-64-5[4]
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IUPAC Name : 4-Bromo-2-(hydroxymethyl)phenol[5]
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Synonyms : 5-Bromosalicyl alcohol, Bromosaligenin, 2-Hydroxymethyl-4-bromophenol[1][5]
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Molecular Formula : C₇H₇BrO₂[6]
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Molecular Weight : 203.03 g/mol [5]
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InChI Key : KNKRHSVKIORZQB-UHFFFAOYSA-N[7]
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Canonical SMILES : OCc1cc(Br)ccc1O[7]
Physicochemical Properties
A summary of the key physical and chemical properties is presented in Table 1. The melting point is consistently reported in the range of 106-112 °C, indicating a stable crystalline solid.[1][7] Its solubility profile reflects its dual hydrophilic (hydroxyl groups) and hydrophobic (brominated benzene ring) character, showing free solubility in polar organic solvents like alcohols and ethers, but limited solubility in water.[7]
Table 1: Physicochemical Properties of 5-Bromo-2-hydroxybenzyl alcohol
| Property | Value | Source(s) |
| Appearance | White to Almost white powder to crystal | [1][2] |
| Melting Point | 106 - 112 °C | [1][7] |
| Molecular Weight | 203.03 g/mol | [5] |
| Solubility | Water : 0.7% at 25 °C | [7] |
| Alcohol : Freely soluble | [7] | |
| Diethyl Ether : Freely soluble | [7] | |
| Ethyl Acetate : Freely soluble | [7] | |
| Chloroform : Moderately soluble | [7] | |
| Purity | ≥98% | [7] |
Synthesis and Purification
The most direct and common laboratory-scale synthesis of 5-Bromo-2-hydroxybenzyl alcohol involves the selective reduction of the corresponding aldehyde, 5-bromo-2-hydroxybenzaldehyde (5-bromosalicylaldehyde).[8] This precursor is readily available and can be synthesized by the bromination of salicylaldehyde.[9]
Synthetic Workflow: Reduction of 5-Bromo-2-hydroxybenzaldehyde
The reduction of the aldehyde functional group to a primary alcohol is efficiently achieved using a mild reducing agent such as sodium borohydride (NaBH₄). This reagent is chosen for its high selectivity for aldehydes and ketones, leaving the aromatic ring and phenolic hydroxyl group intact. The reaction is typically performed in a protic solvent system, such as a mixture of tetrahydrofuran (THF) and water, at room temperature.[8]
Caption: Synthetic workflow for 5-Bromo-2-hydroxybenzyl alcohol.
Detailed Experimental Protocol
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Setup : To a three-neck flask equipped with a magnetic stirrer, add 5-bromo-2-hydroxybenzaldehyde (e.g., 100.5 g, 500 mmol), tetrahydrofuran (300 mL), and water (10 mL).[8]
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Reduction : While stirring at room temperature, add sodium borohydride (9.5 g, 250 mmol) in portions. The portion-wise addition helps to control any exotherm and gas evolution.[8]
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Reaction Monitoring : Allow the reaction to proceed for 2 hours after the final addition of NaBH₄. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.
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Quenching and Hydrolysis : Carefully add 5% hydrochloric acid (200 mL) dropwise to the reaction mixture. This step neutralizes the excess NaBH₄ and hydrolyzes the borate ester intermediate to yield the desired alcohol.[8]
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Isolation : The product typically precipitates as a white solid upon acidification. The solid is collected by filtration.[8]
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Purification : Wash the filtered precipitate thoroughly with water (e.g., 4 x 500 mL) to remove inorganic salts and any water-soluble impurities.[8]
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Drying : Dry the resulting white crystals to obtain the final product, 5-Bromo-2-hydroxybenzyl alcohol.[8]
Chemical Reactivity and Applications in Drug Development
The reactivity of 5-Bromo-2-hydroxybenzyl alcohol is governed by its three key structural features: the phenolic hydroxyl group, the benzylic alcohol, and the electron-rich aromatic ring substituted with an electron-withdrawing bromine atom.
Caption: Key reactive sites of 5-Bromo-2-hydroxybenzyl alcohol.
Role as a Synthetic Intermediate
This molecule is primarily used as a versatile intermediate for constructing more complex molecular architectures. Its utility has been demonstrated in the synthesis of various heterocyclic compounds and other substituted phenols.[7]
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Synthesis of Benzoxazines : It serves as a precursor for compounds like 7-bromo-2,3-diphenyl-5H-imidazo[2,1-b][6]benzoxazine.[7] This involves reactions that engage both the phenolic hydroxyl and the benzylic alcohol moieties.
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Synthesis of Benzodioxaphosphorins : It has been used to synthesize 6-bromo-2-octyl-4H-1,3,2-benzodioxaphosphorin 2-oxide, a class of compounds with potential applications in materials science and as bioactive molecules.[7]
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Reactions with Indoles : It reacts with indoles to form substituted phenols such as 4-bromo-2-(5-iodo-1H-indol-3-ylmethyl)phenol, demonstrating the reactivity of the benzylic alcohol towards nucleophiles in Friedel-Crafts-type alkylations.[7]
The precursor, 5-bromosalicylaldehyde, is known to form Schiff bases which have shown remarkable antibacterial properties.[9] By extension, derivatives of 5-bromo-2-hydroxybenzyl alcohol are of significant interest to medicinal chemists for generating libraries of compounds for screening.
Potential Bioactivity
While primarily a building block, some sources suggest potential direct biological applications. It has been investigated as a diagnostic agent for detecting microbial infections and as a potential anti-infective agent in inflammatory diseases. It is described as a cell-permeable compound that can accumulate at infection sites and may inhibit the growth of certain ophthalmic bacteria. Furthermore, it has been shown to be biocompatible with human retinal pigment epithelial cells in vitro. These preliminary findings suggest that the core structure itself warrants further investigation in drug discovery programs.
Spectroscopic Profile
Structural elucidation and purity assessment rely on standard spectroscopic techniques.
Table 2: Characteristic Spectroscopic Data
| Technique | Data / Interpretation | Source(s) |
| ¹H NMR | Spectra available for reference. Expect signals for aromatic protons (3H), methylene protons (-CH₂OH, 2H), and hydroxyl protons (-OH, 2H). | [5][10] |
| ¹³C NMR | Spectra available for reference. Expect signals for the 7 distinct carbon atoms. | [11] |
| IR Spectroscopy | Characteristic absorptions for O-H stretching (broad, ~3200-3600 cm⁻¹), C-O stretching (~1000-1200 cm⁻¹), and aromatic C-H and C=C vibrations. | [5] |
| Mass Spec (GC-MS) | Molecular ion peak (M⁺) expected around m/z 202/204 due to the isotopic pattern of bromine (⁷⁹Br/⁸¹Br). | [5] |
Safety, Handling, and Storage
5-Bromo-2-hydroxybenzyl alcohol is classified as an irritant. Adherence to good laboratory practice is essential for its safe handling.
GHS Hazard Classification
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Pictogram : GHS07 (Exclamation mark)[7]
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Signal Word : Warning[7]
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Hazard Statements :
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Precautionary Statements : P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5]
Handling and Storage Protocol
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Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6]
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Personal Protective Equipment (PPE) : Wear appropriate PPE, including nitrile rubber gloves, safety goggles or a face shield, and a lab coat. For weighing and transferring powder, a dust mask (e.g., N95) is recommended.[6]
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Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6] The substance is stable under normal conditions.[6]
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Disposal : Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
5-Bromo-2-hydroxybenzyl alcohol (CAS 2316-64-5) is a cornerstone synthetic intermediate with proven utility in the construction of diverse and complex organic molecules. Its well-defined reactivity, straightforward synthesis, and commercial availability make it an attractive tool for chemists, particularly those in the field of drug discovery and development. While its primary role is that of a building block, emerging data on its potential biocompatibility and anti-infective properties suggest that its derivatives—and perhaps the molecule itself—may hold untapped therapeutic potential. This guide provides the foundational technical knowledge required for its effective and safe utilization in a research and development setting.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75342, 5-Bromo-2-hydroxybenzyl alcohol. Retrieved from [Link][5]
-
SpectraBase. (n.d.). 5-Bromo-2-hydroxybenzyl alcohol [13C NMR]. Retrieved from [Link][11]
-
Singh, P., et al. (2023). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure. Retrieved from [Link][9]
-
Michigan State University Department of Chemistry. (n.d.). Alcohol Reactivity. Retrieved from [Link][3]
Sources
- 1. 5-Bromo-2-hydroxybenzyl Alcohol | 2316-64-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. 5-Bromo-2-hydroxybenzyl Alcohol | CymitQuimica [cymitquimica.com]
- 3. Alcohol Reactivity [www2.chemistry.msu.edu]
- 4. 2316-64-5 | CAS DataBase [m.chemicalbook.com]
- 5. 5-Bromo-2-hydroxybenzyl alcohol | C7H7BrO2 | CID 75342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.de [fishersci.de]
- 7. 5-Bromo-2-hydroxybenzyl alcohol = 98 2316-64-5 [sigmaaldrich.com]
- 8. Page loading... [guidechem.com]
- 9. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-Bromo-2-hydroxybenzyl alcohol(2316-64-5) 1H NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
